molecular formula C15H19Br2N3O3 B2693920 2-Methylpropyl 4-(3,6-dibromopyridine-2-carbonyl)piperazine-1-carboxylate CAS No. 1798709-24-6

2-Methylpropyl 4-(3,6-dibromopyridine-2-carbonyl)piperazine-1-carboxylate

Cat. No.: B2693920
CAS No.: 1798709-24-6
M. Wt: 449.143
InChI Key: ANFVFYWDSWZSDD-UHFFFAOYSA-N
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Description

2-Methylpropyl 4-(3,6-dibromopyridine-2-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a 3,6-dibromopyridine-2-carbonyl group and a 2-methylpropyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 4-(3,6-dibromopyridine-2-carbonyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the 3,6-dibromopyridine-2-carbonyl chloride: This can be achieved by reacting 3,6-dibromopyridine-2-carboxylic acid with thionyl chloride under reflux conditions.

    Nucleophilic substitution: The resulting acyl chloride is then reacted with piperazine to form the intermediate 4-(3,6-dibromopyridine-2-carbonyl)piperazine.

    Esterification: Finally, the intermediate is esterified with 2-methylpropyl alcohol in the presence of a suitable catalyst like sulfuric acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atoms on the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include N-oxides or hydroxylated derivatives.

    Reduction: The primary product would be the corresponding alcohol.

    Substitution: Depending on the nucleophile, products could include various substituted pyridines.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or psychiatric disorders.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It may be used in studies investigating the interaction of piperazine derivatives with biological targets.

Mechanism of Action

The mechanism of action for compounds like 2-Methylpropyl 4-(3,6-dibromopyridine-2-carbonyl)piperazine-1-carboxylate typically involves binding to specific molecular targets, such as receptors or enzymes. The presence of the dibromopyridine moiety suggests potential interactions with halogen-binding sites on proteins, while the piperazine ring may interact with amine receptors.

Comparison with Similar Compounds

Similar Compounds

    4-(3,6-Dibromopyridine-2-carbonyl)piperazine: Lacks the ester group but shares the core structure.

    2-Methylpropyl 4-(2-pyridyl)piperazine-1-carboxylate: Similar ester and piperazine structure but with a different pyridine substitution pattern.

Uniqueness

2-Methylpropyl 4-(3,6-dibromopyridine-2-carbonyl)piperazine-1-carboxylate is unique due to the presence of both the dibromopyridine and the ester group, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-methylpropyl 4-(3,6-dibromopyridine-2-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Br2N3O3/c1-10(2)9-23-15(22)20-7-5-19(6-8-20)14(21)13-11(16)3-4-12(17)18-13/h3-4,10H,5-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFVFYWDSWZSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Br2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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